molecular formula C7H16Cl2N2 B2556171 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride CAS No. 1609073-88-2

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride

Cat. No. B2556171
CAS RN: 1609073-88-2
M. Wt: 199.12
InChI Key: JBDIDCJYJAVKDU-UHFFFAOYSA-N
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Description

“1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride” is a chemical compound with the CAS Number: 1609073-88-2 . It is used for pharmaceutical testing and is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of new bridgehead substituted azabicyclo-[2.2.1]heptane derivatives has been reported . The synthesis involves an efficient ten chemical steps pathway . More details about the synthesis process can be found in the referenced peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of “1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride” can be found in various databases . The InChI Code is 1S/C6H12N2.2ClH/c7-6-1-3-8 (5-6)4-2-6;;/h1-5,7H2;2*1H and the InChI key is MQAPWAQFEMCHRX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride” are not fully detailed in the available resources . It is known that the compound has a molecular weight of 185.1 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Asymmetric Synthesis and Pharmacologically Active Products : Azabicyclic compounds, such as those derived from amino acid derivatives, have been utilized as versatile intermediates for the asymmetric synthesis of pharmacologically active products. Through selective rearrangement, unusual ring cleavages leading to pyrrolidinones and other cyclic compounds have been achieved, indicating their potential in developing new drugs with optimized activity and specificity (M. Jida, R. Guillot, J. Ollivier, 2007).

Structural Characterization and Chemical Properties

  • Structural Characterization : The structural characterization of 7-azabicyclo[2.2.1]heptane (7-azanorbornane), a bridged heterocyclic nucleus found in specific alkaloids, has been carried out, providing insights into the parent ring's properties as its hydrochloride salt. This work aids in understanding the chemical and physical properties of azabicyclic compounds (S. Britvin, A. Rumyantsev, 2017).

Drug Discovery and Biological Activity

  • Advanced Building Blocks for Drug Discovery : Research has developed methodologies for synthesizing substituted 3-azabicyclo[3.2.0]heptanes, presenting these structures as attractive building blocks for drug discovery. Such methods utilize common chemicals and aim to streamline the production of compounds potentially valuable in medicinal chemistry, highlighting the role of azabicyclic compounds in innovating therapeutic agents (A. Denisenko et al., 2017).

  • Ring Expansion Toward Piperidines and Azepanes : The synthesis of stable aziridinium ions and their subsequent transformation into piperidines and azepanes through ring expansion has been explored. This process demonstrates the utility of azabicyclic structures in accessing a variety of cyclic amines, which are significant in developing compounds with potential pharmacological applications (Jieun Choi, N. Yadav, H. Ha, 2017).

Safety and Hazards

The safety data sheet (SDS) for “1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride” can be found on various supplier websites . The SDS provides information on the potential hazards of the compound, as well as recommended handling and storage procedures.

properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-7-1-3-9(6-7)4-2-7;;/h1-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDIDCJYJAVKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine;dihydrochloride

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